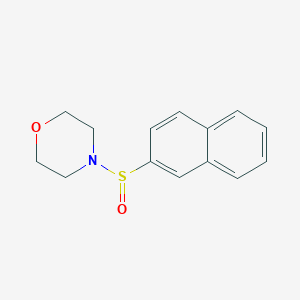

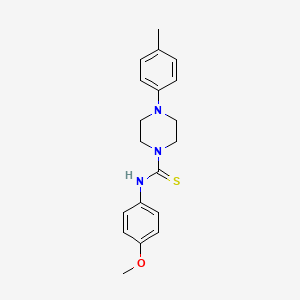

4-(2-naphthylsulfinyl)morpholine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used .Molecular Structure Analysis

Morpholine is a six-membered ring with nitrogen and oxygen atoms . Theoretical calculations suggest that structures containing equatorial-chair and axial-chair conformations are the most stable conformers in the gas phase .Physical And Chemical Properties Analysis

Morpholine is a colorless, oily, hygroscopic, volatile liquid with a characteristic amine odor . It’s heavier than air, and its vapor can travel a significant distance to a source of ignition and "flash back" .科学研究应用

Antiplasmodial Activity

“4-(2-naphthylsulfinyl)morpholine” derivatives have been synthesized and evaluated for their antiplasmodial properties against the human malaria parasite Plasmodium falciparum. These compounds have shown moderate activity without any toxic effects, suggesting their potential as antimalarial drugs . The ability to inhibit the growth of Plasmodium falciparum in culture makes these derivatives valuable for further optimization in medicinal chemistry.

Catalysis in Organic Synthesis

Morpholine derivatives are used as catalysts in organic synthesis. For instance, they can facilitate the synthesis of hexahydroquinolines and 2-amino-4,6-diphenylnicotinonitriles through vinylogous anomeric-based oxidation . The role of morpholine derivatives in catalysis is crucial for developing efficient and sustainable synthetic routes in pharmaceutical chemistry.

Pharmaceutical Drug Development

The morpholine motif is prevalent in biologically active molecules and pharmaceuticals. Recent advances in the synthesis of morpholines from 1,2-amino alcohols, aziridines, and epoxides have been reported, highlighting the importance of morpholine derivatives in drug development . These compounds are integral to creating new therapeutic agents with improved efficacy and safety profiles.

Gene Therapy Research

Morpholine antisense oligos, including derivatives like “4-(2-naphthylsulfinyl)morpholine,” are powerful tools in gene therapy research. They bind to RNA with high specificity to knock down gene expression, offering advantages over other gene silencing strategies. Their stability and specificity make them suitable for fundamental biological research and potential therapeutic applications .

Room Temperature Phosphorescence

Morpholine derivatives are being explored for their role in constructing single-component organic room temperature phosphorescence (RTP) luminogens. The incorporation of morpholine into π systems affects intermolecular interactions and crystal packing modes, which are critical for RTP performance . This application is significant for developing new materials with unique optical properties.

Industrial Applications

In the industrial sector, morpholine and its derivatives, including “4-(2-naphthylsulfinyl)morpholine,” find applications as corrosion inhibitors, optical bleaching agents, and solvents for dissolving cellulose in the textile industry . Their versatile chemical properties make them suitable for a wide range of industrial processes.

作用机制

Target of Action

Morpholine derivatives have been reported to exhibit central inhibitory action on several kinase enzymes involved in cytokinesis and cell cycle regulation .

Mode of Action

For instance, they can inhibit the activity of kinases, enzymes that play a crucial role in cell division and growth .

Result of Action

Morpholine derivatives have been associated with the inhibition of kinase activity, which can lead to changes in cell division and growth .

安全和危害

属性

IUPAC Name |

4-naphthalen-2-ylsulfinylmorpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2S/c16-18(15-7-9-17-10-8-15)14-6-5-12-3-1-2-4-13(12)11-14/h1-6,11H,7-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPQDFSMXMAUOHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)C2=CC3=CC=CC=C3C=C2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Naphthylsulfinyl)morpholine | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)

![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)

![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)

![N-[2-(1,3-benzodioxol-5-yl)ethyl]-6-(methoxymethyl)pyrimidin-4-amine](/img/structure/B5690833.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)

![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)

![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)

![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)